N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2-methyl-5-nitrobenzene-1-sulfonamide
Overview
Description
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2-methyl-5-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s structure includes an imidazo[1,2-a]pyridine core, which is fused with a pyridine ring, making it a significant molecule in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been reported to show significant biological activity against a variety of targets .
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized and studied for their antimicrobial potency .
Biochemical Pathways
Similar compounds have been reported to have diverse bioactivity, affecting various biochemical pathways .
Pharmacokinetics
A similar compound was found to exhibit potent activity against certain pathogens, suggesting potential bioavailability .
Result of Action
Similar compounds have been reported to show significant biological and therapeutic value .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under different reaction conditions .
Preparation Methods
The synthesis of N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2-methyl-5-nitrobenzene-1-sulfonamide involves several steps. One common method starts with the preparation of 2-aminopyridine, which undergoes imine condensation and subsequent alkylation at the pyridine nitrogen atom . The reaction conditions typically involve the use of strong bases and transition metal catalysts . Industrial production methods may include multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Chemical Reactions Analysis
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . Major products formed from these reactions often involve the functionalization of the imidazo[1,2-a]pyridine core, leading to derivatives with enhanced biological and pharmacological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a valuable scaffold for the synthesis of various derivatives . In biology and medicine, it has shown potential as an anticancer agent, particularly against breast cancer cells . The compound’s imidazo[1,2-a]pyridine core is also known for its antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic activities . Additionally, it has applications in the pharmaceutical industry, where it is used in the development of drugs for various therapeutic purposes .
Comparison with Similar Compounds
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2-methyl-5-nitrobenzene-1-sulfonamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as alpidem, miroprofen, minodronic acid, zolpidem, and zolimidine . These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and pharmacological activities . The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-12-5-6-14(20(21)22)10-15(12)25(23,24)17-8-7-13-11-19-9-3-2-4-16(19)18-13/h2-6,9-11,17H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARRUQVPUXBGEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CN3C=CC=CC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319706 | |
Record name | N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816755 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868978-73-8 | |
Record name | N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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